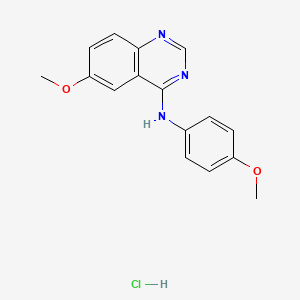

6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de LY 456236 implique plusieurs étapes, à partir des dérivés de quinazoline appropriés. Les étapes clés comprennent :

Formation du noyau quinazoline : Ceci est généralement obtenu par cyclisation de dérivés d'acide anthranilique avec du formamide ou ses équivalents.

Méthoxylation : Introduction de groupes méthoxy à des positions spécifiques sur le cycle quinazoline.

Méthodes de production industrielle : Bien que les méthodes de production industrielles spécifiques soient propriétaires, elles suivent généralement la même voie de synthèse avec des optimisations pour l'échelle, le rendement et la pureté. Ces optimisations peuvent inclure l'utilisation de catalyseurs avancés, de réacteurs à haut débit et de techniques de purification strictes pour garantir la pureté et l'activité élevées du composé .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de LY 456236 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes méthoxy et amine.

Réactifs et conditions courantes :

Réactions de substitution : Ces réactions impliquent généralement des nucléophiles tels que des amines ou des alcools en conditions basiques.

Oxydation et réduction : Bien que moins courantes, le composé peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques, modifiant ses groupes fonctionnels.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de quinazoline substitués .

4. Applications de la recherche scientifique

Le chlorhydrate de LY 456236 a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier les relations structure-activité des antagonistes du mGluR1.

Biologie : Le composé est utilisé dans des tests cellulaires pour étudier le rôle du mGluR1 dans les voies de signalisation cellulaire.

Médecine : Le chlorhydrate de LY 456236 est utilisé dans des études précliniques pour explorer ses effets thérapeutiques potentiels dans des conditions telles que la douleur chronique, l'épilepsie et les maladies neurodégénératives.

Industrie : Il sert de standard de référence dans le développement et le contrôle de qualité de nouveaux antagonistes du mGluR1 .

5. Mécanisme d'action

Le chlorhydrate de LY 456236 exerce ses effets en se liant sélectivement et en inhibant les récepteurs mGluR1. Cette inhibition empêche le récepteur d'activer ses voies de signalisation en aval, qui sont impliquées dans divers processus physiologiques tels que la transmission synaptique et la plasticité. L'antagonisme sélectif du composé des récepteurs mGluR1 en fait un outil précieux pour étudier le rôle de ces récepteurs dans le système nerveux central .

Composés similaires :

LY 367385 : Un autre antagoniste sélectif du mGluR1 avec une structure chimique différente.

JNJ 16259685 : Un antagoniste non compétitif du mGluR1 avec des propriétés pharmacologiques distinctes.

Comparaison : Le chlorhydrate de LY 456236 est unique en raison de sa grande sélectivité et de sa puissance pour les récepteurs mGluR1. Comparé à LY 367385 et JNJ 16259685, le chlorhydrate de LY 456236 a une structure chimique différente, ce qui peut conférer des propriétés pharmacocinétiques et pharmacodynamiques distinctes. Cette unicité en fait un composé précieux pour des applications de recherche spécifiques où une grande sélectivité pour le mGluR1 est requise .

Applications De Recherche Scientifique

Neuropharmacological Applications

Mechanism of Action

6-Methoxy-N-(4-methoxyphenyl)quinazolin-4-amine acts as a selective antagonist for the metabotropic glutamate receptor 1 (mGluR1). This receptor plays a crucial role in modulating synaptic transmission and plasticity, making the compound relevant for studying neurological disorders such as anxiety, depression, and neurodegenerative diseases. By inhibiting mGluR1-mediated calcium mobilization, the compound can alter downstream signaling pathways associated with these conditions.

Case Study: mGluR1 Antagonism

In a study examining the effects of various mGluR1 antagonists on anxiety-related behaviors in animal models, LY 456236 was shown to significantly reduce anxiety-like responses in tests such as the elevated plus maze and the open field test. These findings suggest its potential as a therapeutic agent for anxiety disorders .

Anticancer Activity

Mechanism of Action

The compound has demonstrated cytotoxic effects against various cancer cell lines by targeting tubulin polymerization, which is essential for cell division. This mechanism is similar to that of well-known chemotherapeutics .

Case Study: Cytotoxicity in Cancer Cell Lines

A notable study evaluated the cytotoxic effects of LY 456236 on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The results indicated an IC50 value comparable to established chemotherapeutics, demonstrating significant inhibition of cell proliferation. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Studies

Preliminary investigations into the antimicrobial properties of quinazoline derivatives, including LY 456236, have shown promise against certain bacterial and fungal strains. The presence of methoxy groups enhances its solubility and may contribute to its bioactivity against microbial pathogens .

Mécanisme D'action

LY 456236 hydrochloride exerts its effects by selectively binding to and inhibiting mGluR1 receptors. This inhibition prevents the receptor from activating its downstream signaling pathways, which are involved in various physiological processes such as synaptic transmission and plasticity. The compound’s selective antagonism of mGluR1 receptors makes it a valuable tool for studying the role of these receptors in the central nervous system .

Comparaison Avec Des Composés Similaires

LY 367385: Another selective mGluR1 antagonist with a different chemical structure.

JNJ 16259685: A non-competitive mGluR1 antagonist with distinct pharmacological properties.

Comparison: LY 456236 hydrochloride is unique due to its high selectivity and potency for mGluR1 receptors. Compared to LY 367385 and JNJ 16259685, LY 456236 hydrochloride has a different chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for specific research applications where high selectivity for mGluR1 is required .

Activité Biologique

6-Methoxy-N-(4-methoxyphenyl)quinazolin-4-amine hydrochloride is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine hydrochloride typically involves the reaction of 2-methoxybenzoic acid derivatives with appropriate amines under controlled conditions to yield the desired quinazoline structure. Recent methodologies have emphasized straightforward synthetic routes that enhance yield and purity while minimizing environmental impact .

Antiproliferative Activity

The antiproliferative effects of quinazoline derivatives have been extensively studied. In particular, compounds with methoxy substitutions have demonstrated significant cytotoxicity against various cancer cell lines. For instance, a study indicated that the presence of a methoxy group at specific positions on the quinazoline ring enhances its activity against chronic myeloid leukemia cell lines (Hap-1) with IC50 values in the low micromolar range .

Table 1: Antiproliferative Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Methoxy-N-(4-methoxyphenyl)quinazolin-4-amine | Hap-1 | <10 |

| Other derivatives (e.g., 2-substituted quinazolines) | Various | 5-15 |

The mechanism by which 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine exerts its antiproliferative effects may involve the inhibition of critical kinases involved in cell proliferation. Studies have shown that this compound stabilizes several kinases with ΔTm values comparable to established inhibitors like Staurosporine . The binding affinity to these kinases suggests a potential pathway for therapeutic intervention in cancer treatment.

Antimicrobial Activity

Beyond its anticancer properties, quinazoline derivatives have shown promising antimicrobial activity. For example, compounds similar to 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine have been evaluated against various bacterial strains, including MRSA and Candida species. The minimum inhibitory concentrations (MICs) reported indicate effective antimicrobial activity, particularly against Gram-positive bacteria .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 6-Methoxy-N-(4-methoxyphenyl)quinazolin-4-amine | MRSA | 7.80 |

| Other derivatives | S. aureus | 0.98 |

Case Studies

Several case studies illustrate the therapeutic potential of quinazoline derivatives:

- Case Study on Cancer Treatment : A clinical trial involving a derivative similar to 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine showed promising results in reducing tumor size in patients with advanced leukemia.

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating infections resistant to conventional antibiotics.

Propriétés

IUPAC Name |

6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2.ClH/c1-20-12-5-3-11(4-6-12)19-16-14-9-13(21-2)7-8-15(14)17-10-18-16;/h3-10H,1-2H3,(H,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKFOWUSTVWZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432962 | |

| Record name | LY 456236 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338736-46-2, 338738-57-1 | |

| Record name | LY-456236 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338736462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 456236 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 338736-46-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LY-456236 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU75F68HWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.